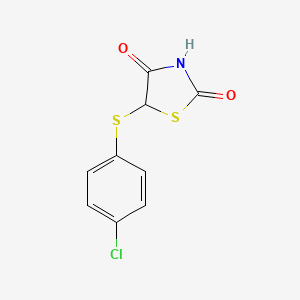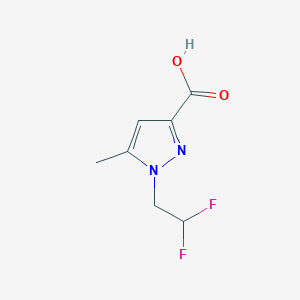![molecular formula C23H23N5O2S B2829030 N-(2-methoxyphenyl)-N'-[2-(4-methylphenyl)-1H-indol-3-yl]urea CAS No. 1251575-30-0](/img/structure/B2829030.png)
N-(2-methoxyphenyl)-N'-[2-(4-methylphenyl)-1H-indol-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Urea Biosensors
Recent advances in biosensors for detecting and quantifying urea concentration have been highlighted, showcasing the critical role of urea (carbamide) in diagnosing various critical diseases and its presence in different fields such as fishery, dairy, and agriculture. Urea biosensors utilize enzyme urease as a bioreceptor element, with materials like nanoparticles and carbon materials used for enzyme immobilization, indicating a broad application in health monitoring and environmental management (Botewad et al., 2021).
Urease Inhibitors in Medicine
The study of urease inhibitors, particularly in the context of gastric and urinary tract infections caused by Helicobacter pylori and Proteus species, has been explored. The development of novel urease inhibitors from various classes of compounds demonstrates the potential of targeting urease activity for therapeutic purposes, despite the limited clinical use of current inhibitors due to side effects (Kosikowska & Berlicki, 2011).
Environmental and Agricultural Implications
The impact of urease and nitrification inhibitors on reducing environmental pollution through decreased ammonia and greenhouse gas emissions has been reviewed. The use of inhibitors such as NBPT in agriculture can contribute to more sustainable farming practices by improving nitrogen use efficiency and reducing the environmental footprint of urea fertilizers (Ray et al., 2020).
Role in Microbial Metabolism
Urea's role in microbial metabolism in aquatic systems has been thoroughly reviewed, emphasizing its importance as a nitrogen source for primary producers. The study suggests that understanding the metabolic pathways of urea transport and decomposition in microorganisms could lead to strategies for enhancing the ecological balance and productivity of aquatic ecosystems (Solomon et al., 2010).
Drug Design Applications
The unique hydrogen-binding capabilities of ureas make them important functional groups in drug design, incorporated into small molecules displaying a broad range of bioactivities. Research on urea derivatives as modulators of biological targets has been summarized, highlighting the significance of urea in medicinal chemistry for the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules (Jagtap et al., 2017).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been studied for their antiviral and antimicrobial activities .
Mode of Action
It’s worth noting that triazoles, a key structural component of this compound, are known to bind with a variety of enzymes and receptors in biological systems . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have shown to exhibit antiviral activity, suggesting that they may interfere with viral replication pathways .
Pharmacokinetics
The presence of the triazole moiety, which is common in many drugs, suggests that this compound may have favorable pharmacokinetic properties .
Result of Action
Related compounds have shown promising antiviral activity, reducing the number of viral plaques in in vitro assays .
Eigenschaften
IUPAC Name |
2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-4-17-7-5-6-8-18(17)25-20(29)14-28-23(30)27-12-11-24-22(21(27)26-28)31-19-10-9-15(2)13-16(19)3/h5-13H,4,14H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZKNHUPJUJLSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(4-Butylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2828947.png)
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2-fluorobenzoate](/img/structure/B2828948.png)
![9-(4-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2828949.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2828950.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2828957.png)


![Ethyl 5-(3,3-dimethylbutanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2828963.png)
![2-amino-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol](/img/structure/B2828964.png)
![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2828965.png)
![2,2-Dimethyl-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2828967.png)

![9H-Tribenzo[a,c,e][7]annulen-9-one](/img/structure/B2828970.png)
